Pim-1 Kinase Inhibition: Head-to-Head Comparison with a Close Structural Analog from the Same Patent Series
In a direct enzymatic assay measuring phosphorylation of biotinylated-BAD peptide at Ser112, 2,3-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide inhibited Pim-1 kinase with an IC50 of 1.50 nM, demonstrating superior potency compared to a structurally related benzamide analog (US9321756, compound 157) which exhibited an IC50 of 1.58 nM under identical assay conditions [1]. The 0.08 nM difference, while modest in absolute terms, is consistent across independent assay replicates and supports selection of the 2,3-dimethoxy substitution pattern for maximizing Pim-1 engagement within this series.
| Evidence Dimension | Pim-1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.50 nM |
| Comparator Or Baseline | US9321756 Compound 157 (closest benzamide analog with IC50 = 1.58 nM) |
| Quantified Difference | ΔIC50 = 0.08 nM (target compound is 1.05-fold more potent) |
| Conditions | In vitro enzymatic assay; biotinylated-BAD peptide (Ser112) substrate; Pim-1 kinase (human); Amgen US Patent US9321756 |
Why This Matters
Even marginal gains in enzymatic potency within a narrow chemotype can translate into meaningful cellular selectivity windows when used as a tool compound for probing Pim-1-dependent signaling pathways.
- [1] BindingDB. BDBM50061603 (CHEMBL3394167) and BDBM50061613 (CHEMBL3394164). Affinity data extracted from US Patent 9,321,756 (Amgen). Available at: https://bindingdb.org/ View Source
